molecular formula C19H20N2O4 B2976243 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 941894-21-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2976243
CAS No.: 941894-21-9
M. Wt: 340.379
InChI Key: PMMXIEWPDORTSQ-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide” is a compound that contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-phenylpropyl group . It’s related to Naproxen, a well-known nonsteroidal anti-inflammatory drug .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved a Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Pharmacological and Synthetic Profile

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide, due to its complex chemical structure, is likely to be explored in various scientific research areas, including pharmacology and synthetic organic chemistry. While the specific compound is not directly mentioned in the available literature, insights can be drawn from the investigation of structurally related compounds and their applications in drug discovery, synthetic methodologies, and biological activities. Here, we explore related scientific research areas:

  • Synthetic Methodologies : Research into synthetic aspects of compounds with related structures, such as benzodiazepines and benzoxazoles, highlights the significance of these molecules in medicinal chemistry. The synthesis of these compounds involves strategies that may be applicable to or inspire methods for synthesizing this compound, focusing on creating biologically active moieties (Teli et al., 2023).

  • Biological Activities : The chemical structure of this compound suggests potential for diverse biological activities. Research into related compounds has revealed applications as anticonvulsants, sedatives, and in the modulation of various receptors. This suggests a possible exploration of this compound in similar areas, contributing to the development of novel therapeutic agents (Heydorn, 2000).

  • Pharmacological Applications : The pharmacological profile of benzothiazepines, which share a similar level of structural complexity with this compound, indicates a broad spectrum of bioactivities, including vasodilatory, tranquilizing, and antihypertensive effects. This suggests potential pharmacological research applications for this compound in exploring new therapeutic pathways and mechanisms of action (Dighe et al., 2015).

Future Directions

The future directions for “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(20-10-4-7-14-5-2-1-3-6-14)19(23)21-12-15-8-9-16-17(11-15)25-13-24-16/h1-3,5-6,8-9,11H,4,7,10,12-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMXIEWPDORTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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